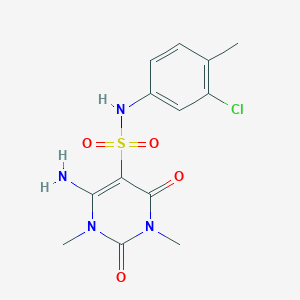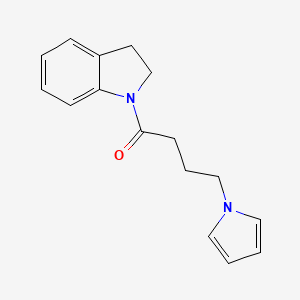
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, also known as YK11, is a synthetic steroid that is currently being researched for its potential to increase muscle mass and strength. YK11 is a selective androgen receptor modulator (SARM) that is designed to selectively target and activate the androgen receptor in muscle tissue, while minimizing the activation of the androgen receptor in other tissues.
Mecanismo De Acción
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one works by selectively activating the androgen receptor in muscle tissue, which in turn leads to an increase in protein synthesis and muscle growth. Unlike traditional steroids, which can have a range of unwanted side effects, 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is designed to target only muscle tissue, while minimizing the activation of the androgen receptor in other tissues.
Biochemical and Physiological Effects:
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one has been shown to increase muscle mass and strength in animal models, and there is growing interest in its potential as a performance-enhancing drug for athletes. In addition, 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one has been shown to have a range of other biochemical and physiological effects, including an increase in bone density, an improvement in insulin sensitivity, and a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is its selectivity for muscle tissue, which makes it a potentially safer alternative to traditional steroids. However, there are also limitations to its use in lab experiments, including the fact that it is a synthetic compound that is not found naturally in the body, and that there is limited information available on its long-term safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, including further studies on its safety and efficacy in humans, as well as investigations into its potential as a treatment for muscle wasting diseases and other conditions. In addition, there is growing interest in the development of other selective androgen receptor modulators, which could have a range of potential applications in the field of sports medicine and beyond.
Métodos De Síntesis
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is synthesized through a multi-step process that involves the combination of various chemical reagents. The synthesis method for 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a closely guarded secret, and there is limited information available on the specific steps involved in its production.
Aplicaciones Científicas De Investigación
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is primarily being researched for its potential as a muscle-building agent. Several studies have shown that 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can increase muscle mass and strength in animal models, and there is growing interest in its potential as a performance-enhancing drug for athletes.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-pyrrol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(8-5-12-17-10-3-4-11-17)18-13-9-14-6-1-2-7-15(14)18/h1-4,6-7,10-11H,5,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTJLTIEJBBFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

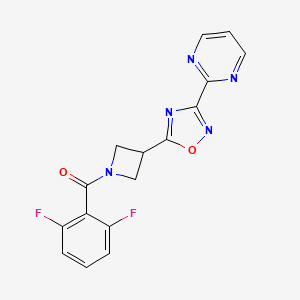
![1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2898669.png)
![3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B2898670.png)
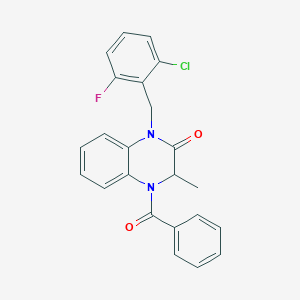

![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)

![Methyl 5,5,7,7-tetramethyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2898682.png)
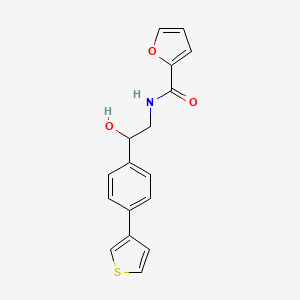

![N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2898687.png)
![2-benzyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2898689.png)
